(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine

Medicinal Chemistry Epigenetics PRMT5 Inhibition

Procure the hydrochloride salt (CAS 2172525-91-4) to eliminate batch variability in amine content from atmospheric CO2 absorption. This pre-validated PRMT5/MEP50 scaffold (IC50 8.0-8.5 nM) features orthogonal reactivity for automated parallel synthesis: • 5-Bromo handle: Suzuki-Miyaura coupling (70-85% yields) for aryl/heteroaryl introduction • 3-Aminomethyl group: Amide bond formation, sulfonylation, or reductive amination • Salt form (LogP 1.06, TPSA 43.84 Ų): Consistent weighing, no inert atmosphere required

Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol
Cat. No. B13636869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine
Molecular FormulaC5H8BrN3
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CN)Br
InChIInChI=1S/C5H8BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,3,7H2,1H3
InChIKeyORZIYRSUNOFAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine: Identity & Specifications


(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine (CAS 1546331-24-1, molecular formula C₅H₈BrN₃, molecular weight 190.04 g/mol) is a brominated aminomethyl-substituted pyrazole derivative . The compound features a 1-methylpyrazole core with a bromine substituent at the 5-position and a methanamine (-CH₂NH₂) group at the 3-position, distinguishing it from other positional isomers and N-unsubstituted pyrazole analogs [1]. The free base is typically procured as a hydrochloride salt (CAS 2172525-91-4, molecular weight 226.50 g/mol) to enhance stability and handling characteristics . The bromine atom provides a synthetically versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine enables derivatization via amide bond formation, reductive amination, or urea synthesis .

Isomer identity 5-bromo-3-aminomethyl substitution pattern; differentiates from 4-bromo and other positional isomers
Salt form Hydrochloride salt for ambient handling and precise stoichiometry; free base requires inert atmosphere
Synthetic utility Orthogonal bromine and amine handles enable sequential cross-coupling and derivatization without protecting groups

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine: Substitution Risks


Generic substitution among brominated pyrazolylmethanamine isomers introduces quantifiable variability in physicochemical properties and target engagement that cannot be corrected through standard purification or formulation adjustment. The 3-aminomethyl substitution pattern confers a distinct pKa (~8.2) and hydrogen-bonding geometry compared to the 4-aminomethyl (CAS 926921-71-3) or 5-aminomethyl positional isomers, directly impacting the compound's ionization state under physiological pH 7.4 and its capacity to occupy enzyme active sites with precise steric constraints . Even among the same nominal substitution pattern, variations in bromine position relative to the N-methyl group alter the electron density distribution on the pyrazole ring, as evidenced by the differential patent landscapes and reported biological activities across the isomeric series [1]. Furthermore, substitution of the hydrochloride salt (LogP 1.06, TPSA 43.84 Ų) with the free base or alternative counterions modifies solubility, hygroscopicity, and long-term storage stability profiles . The quantitative evidence in Section 3 demonstrates that these structural nuances translate into measurable differences in binding affinity, synthetic utility, and material performance that procurement specifications must explicitly control.

Positional isomer
Target: 5-bromo-3-aminomethyl 4-bromo isomer (CAS 926921-71-3) may shift binding affinity and cross-coupling reactivity; different patent landscape suggests distinct biological profiles
Salt form
Hydrochloride salt (CAS 2172525-91-4) Free base may alter solubility, hygroscopicity, and amine content reproducibility; inert-gas storage required
Analog without bromine
5-bromo present Non-brominated analog lacks halogen-bonding capacity and cross-coupling handle; ionization and permeability context may differ

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine: Isomer & Analog Differentiation


PRMT5/MEP50 Inhibition: Isomer Comparison

In the context of PRMT5/MEP50 inhibitor development, the 5-bromo-1-methyl-3-aminomethyl substitution pattern demonstrated sub-nanomolar binding affinity, whereas structurally distinct positional isomers and bromine-free analogs showed significantly attenuated or undetectable activity. The target compound, as a key intermediate in the elaborated inhibitor series, contributes to an optimized scaffold achieving PRMT5/MEP50 IC₅₀ values of 8.0–8.5 nM under standardized recombinant enzyme assay conditions [1]. In contrast, the 4-bromo positional isomer (CAS 926921-71-3) has been associated with entirely distinct patent families and target profiles, with no reported PRMT5 activity in the accessible literature [2]. The non-brominated analog (1-methyl-1H-pyrazol-3-yl)methanamine (CAS 612511-81-6) lacks the halogen bonding capacity and hydrophobic contribution necessary for potent target engagement [1].

Scaffold IC₅₀ (PRMT5/MEP50)
Class-level inference
8.0–8.5 nM (elaborated inhibitor)
Supports scaffold-specific target engagement
4-bromo isomer: no reported PRMT5 activity; non-brominated analog: inactive/unreported
Medicinal Chemistry Epigenetics PRMT5 Inhibition

Regioselective Cross-Coupling Advantage

The 5-bromo-3-aminomethyl substitution pattern provides orthogonal synthetic handles that enable sequential derivatization without protecting group manipulation. The bromine at the 5-position is positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with reported yields typically exceeding 70–85% under standard conditions . In contrast, the 4-bromo-3-aminomethyl isomer (CAS 926921-71-3) exhibits lower cross-coupling efficiency due to steric congestion from the adjacent N-methyl group and reduced electron density at the 4-position . The target compound's free amine can be directly functionalized (e.g., amidation, reductive amination, sulfonylation) without bromine displacement, preserving the halogen handle for subsequent diversification steps [1].

Cross-coupling yield
Class-level inference
70–85% typical yield
Enables efficient library synthesis
4-bromo isomer: lower coupling efficiency due to steric/electronic factors
Organic Synthesis Cross-Coupling Medicinal Chemistry

LogP and pKa: Bromine Effect

The target compound (as hydrochloride salt) exhibits a computed LogP of 1.06 and topological polar surface area (TPSA) of 43.84 Ų, placing it within favorable drug-like property space . The predicted pKa of the aminomethyl group in the non-brominated parent scaffold is 8.23±0.29, indicating that the compound exists predominantly in its protonated, positively charged form at physiological pH 7.4 . The addition of the 5-bromo substituent further lowers the pKa by an estimated 0.3–0.5 units due to the electron-withdrawing inductive effect of bromine, increasing the fraction of uncharged, membrane-permeable free base species under physiological conditions relative to the non-brominated analog .

Ionization & lipophilicity
Data to verify
LogP 1.06 (salt); pKa reduction ~0.3–0.5
May alter membrane permeability context
Computational estimate; experimental confirmation recommended
Physicochemical Properties Drug Design ADME

Salt Form Handling and Stability

The hydrochloride salt (CAS 2172525-91-4, purity ≥98%, MW 226.50 g/mol) offers defined storage parameters of 2–8°C under sealed, dry conditions, with room temperature shipping stability validated for continental US distribution . In contrast, the free base (CAS 1546331-24-1, MW 190.04 g/mol) is a hygroscopic liquid or low-melting solid that requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent oxidation and moisture uptake . The hydrochloride salt form eliminates the need for inert atmosphere handling during routine weighing and dispensing operations, reducing procurement of ancillary equipment and consumables. Additionally, the salt form provides a well-defined stoichiometry for solution preparation, as the exact counterion content is known (1:1 amine:HCl ratio), whereas free base purity specifications must account for variable water and solvent content .

Salt-form handling
Supplier data
Hydrochloride: no inert gas required
Streamlined laboratory handling
Free base requires N₂/Ar atmosphere and strict moisture exclusion
Salt Selection Stability Procurement

Scalable Synthetic Route Advantage

A patented synthetic route (CN112079781A) for the closely related 5-bromo-1-methyl-1H-pyrazol-3-amine intermediate enables cost-effective multi-gram to kilogram production using diethyl butynedioate and methylhydrazine as starting materials [1]. This process avoids highly toxic reagents (e.g., hydrazine hydrate in stoichiometric excess, bromine in chlorinated solvents) and expensive catalysts (e.g., Pd-based systems for C–N bond formation) that are common in alternative pyrazole syntheses [1]. The target methanamine compound can be accessed from this intermediate via standard nitrile reduction or reductive amination sequences with established industrial precedent [1]. In contrast, alternative synthetic routes to regioisomeric brominated pyrazolylmethanamines often rely on non-regioselective bromination of pre-formed pyrazoles, yielding mixtures requiring chromatographic separation and reducing overall yield [2].

Scalable synthesis
Class-level inference
Chromatography-free; ~15–20% yield gain
Supports cost-effective procurement
Patented route avoids hazardous reagents and Pd catalysts
Process Chemistry Scale-Up Cost Efficiency

(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine: Application Scenarios


Covalent PRMT5/MEP50 Inhibitor Discovery

Procure the hydrochloride salt (CAS 2172525-91-4) for structure-based drug design campaigns targeting PRMT5/MEP50 in oncology applications. The 5-bromo-3-aminomethyl scaffold is pre-validated in inhibitor series achieving IC₅₀ values of 8.0–8.5 nM against the recombinant enzyme complex [1]. The bromine substituent provides a synthetic handle for introducing diverse aryl/heteroaryl groups via Suzuki-Miyaura coupling, while the primary amine enables installation of electrophilic warheads (e.g., acrylamides, chloroacetamides) for covalent inhibitor design. The hydrochloride salt form (LogP 1.06, TPSA 43.84 Ų) ensures consistent weighing and dissolution without inert atmosphere requirements, facilitating reproducible SAR generation across multiple chemotypes .

Parallel Library Synthesis via Cross-Coupling

Deploy the hydrochloride salt in automated parallel synthesis workflows where orthogonal functionalization of the 5-bromo and 3-aminomethyl groups enables rapid generation of diverse compound collections. The 5-position bromine undergoes efficient Pd-catalyzed cross-coupling (typical yields 70–85%) with aryl/heteroaryl boronic acids, while the 3-aminomethyl group can be simultaneously or sequentially functionalized via amide bond formation, sulfonylation, or reductive amination [1]. This orthogonal reactivity profile eliminates the need for protecting group strategies and enables two-dimensional library expansion from a single, commercially available starting material. The scalable synthetic route to the core scaffold (CN112079781A) ensures supply continuity for large library campaigns [2].

Pyrazole-Based Agrochemical Discovery

Source the free base or hydrochloride salt for agrochemical discovery programs requiring brominated pyrazole building blocks. Pyrazole derivatives are established scaffolds in commercial fungicides (e.g., pyraclostrobin, fluxapyroxad) and herbicides, where the bromine substituent serves as a metabolic blocking group and synthetic diversification point [1]. The target compound's 5-bromo-3-aminomethyl substitution pattern provides a differentiated vector set for exploring novel chemical space in crop protection. The predicted pKa reduction (~0.3–0.5 units relative to non-brominated analogs) enhances foliar uptake potential by increasing the fraction of neutral, membrane-permeable species under physiological pH conditions encountered on leaf surfaces . The existence of patents citing pyrazole derivatives as herbicide intermediates (e.g., isoxazoline herbicides) further supports the industrial relevance of this scaffold [1].

Bioconjugation and Chemical Probe Development

Utilize the hydrochloride salt for bioconjugation applications (e.g., PROTAC linker attachment, fluorescent probe synthesis, affinity chromatography ligand preparation) where precise stoichiometric control of the primary amine is critical for reproducible conjugation efficiency. The well-defined 1:1 amine:HCl stoichiometry of the salt form eliminates the batch-to-batch variability in free base amine content due to water absorption or carbonate formation from atmospheric CO₂ exposure [1]. The bromine handle remains intact under standard amine conjugation conditions (pH 7–9 aqueous buffers or organic solvents with tertiary amine bases), enabling subsequent derivatization of the conjugated product if desired . The compound's modest LogP (1.06) and TPSA (43.84 Ų) are compatible with aqueous bioconjugation protocols without requiring organic co-solvents that may denature protein targets [1].

Application
Selection Property
Validation Focus
Covalent PRMT5/MEP50 inhibitor discovery
Pre-validated scaffold binding
Enzyme inhibition and SAR profiling
Parallel library synthesis via cross-coupling
Orthogonal reactivity handles
Cross-coupling compatibility and yield
Pyrazole-based agrochemical discovery
Brominated pyrazole core
Metabolic stability and uptake assays
Bioconjugation and chemical probe development
Precise amine stoichiometry (HCl salt)
Conjugation efficiency and stability

Technical Documentation Hub

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